molecular formula C17H15ClN2O2S B5067605 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B5067605
M. Wt: 346.8 g/mol
InChI Key: AWDWVVGUMBOPCK-UHFFFAOYSA-N
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Description

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Acetamide Formation: The chlorinated benzothiazole is reacted with 2,6-dimethylaniline in the presence of acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the chloro and acetamide groups may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetamide: Lacks the dimethylphenyl group, potentially altering its biological activity.

    2-(4-chloro-1,3-benzothiazol-2-yl)acetamide: Different substitution pattern on the benzothiazole ring.

    N-(2,6-dimethylphenyl)acetamide: Lacks the benzothiazole ring, affecting its overall properties.

Uniqueness

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide is unique due to the combination of the benzothiazole ring, chloro group, and dimethylphenyl acetamide moiety. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-5-3-6-11(2)15(10)19-14(21)9-20-16-12(18)7-4-8-13(16)23-17(20)22/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDWVVGUMBOPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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